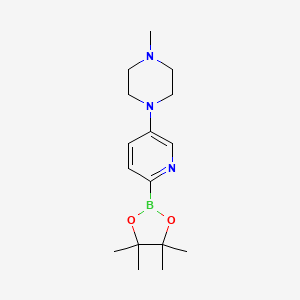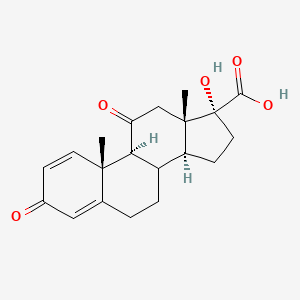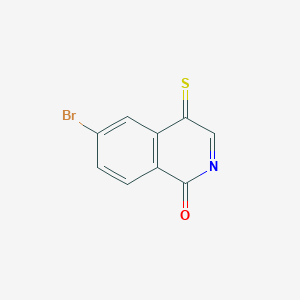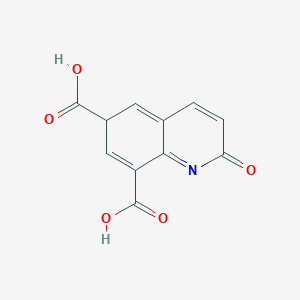
4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine is a heterocyclic compound that features both a piperidine and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine typically involves the reaction of 4-methyl-1H-pyrazole with 2-bromoethylpiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Bases: K2CO3, NaOH
Solvents: DMF, DMSO, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
- 1-Methyl-4-(1H-pyrazol-1-yl)piperidine
Uniqueness
4-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)piperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties. The methyl group on the pyrazole ring can also influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
4-[2-(4-methylpyrazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-10-8-13-14(9-10)7-4-11-2-5-12-6-3-11/h8-9,11-12H,2-7H2,1H3 |
Clé InChI |
FSBUGELHEMGKJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-](/img/structure/B12329526.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329532.png)
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12329535.png)

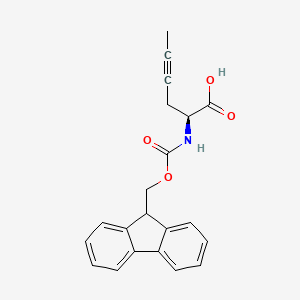
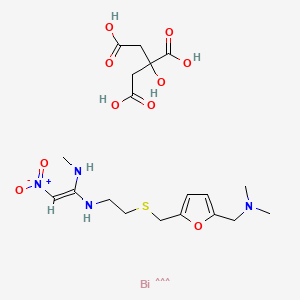
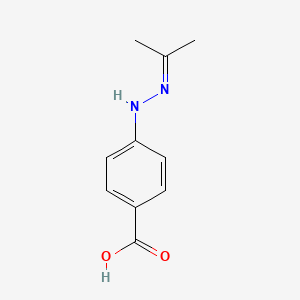

![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)
